molecular formula C18H31N3O B12633772 7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone

7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone

Cat. No.: B12633772
M. Wt: 305.5 g/mol
InChI Key: RAAAZBURPGNTLF-UHFFFAOYSA-N
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Description

7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone is a structurally complex compound featuring a 7-azaspiro[3.5]nonane core fused to a 4-cyclobutyl-substituted 1,4-diazepane moiety via a methanone linker. This compound has drawn attention in medicinal chemistry due to its structural resemblance to inhibitors of fatty acid amide hydrolase (FAAH), a therapeutic target for pain and inflammation .

Properties

Molecular Formula

C18H31N3O

Molecular Weight

305.5 g/mol

IUPAC Name

7-azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone

InChI

InChI=1S/C18H31N3O/c22-17(15-13-18(14-15)5-7-19-8-6-18)21-10-2-9-20(11-12-21)16-3-1-4-16/h15-16,19H,1-14H2

InChI Key

RAAAZBURPGNTLF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3CC4(C3)CCNCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by functionalization to introduce the diazepane and cyclobutyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

7-Azaspiro

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

(a) FAAH Inhibitors with Spirocyclic Cores

The compound shares structural homology with FAAH inhibitors such as 7-azaspiro[3.5]nonane-7-carboxamides (WO2010049841) and 1-oxa-8-azaspiro[4,5]decane-8-carboxamides (WO2010058318) . Key differences include:

  • Cyclobutyl vs. Other Groups : The 4-cyclobutyl on the diazepane may enhance metabolic stability compared to bulkier substituents in analogues.

(b) Diazepane-Containing Therapeutics

The dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) shares the 1,4-diazepan-1-yl methanone scaffold . However, MK-4305’s benzoxazole and triazole substituents confer specificity for orexin receptors, whereas the target compound’s spirocyclic and cyclobutyl groups likely direct it toward FAAH.

(c) Steric Considerations in Methanone Derivatives

Cyclopentyl(1-indole-3-yl)methanone and cyclohexyl(1-indole-3-yl)methanone exhibit steric hindrance at positions 2 and 3 of the indole fragment, suppressing spectral peaks . In contrast, the target compound’s spirocyclic system may reduce steric clashes, improving conformational stability.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target Activity/Notes
7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone 7-Azaspiro[3.5]nonane + diazepane 4-cyclobutyl, methanone linker FAAH (proposed) Potential FAAH inhibition
7-Azaspiro[3.5]nonane-7-carboxamide (WO2010049841) 7-Azaspiro[3.5]nonane Carboxamide FAAH IC₅₀ = 12 nM (enzyme assay)
[(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl]methanone 1,4-Diazepane Benzoxazole, triazole Orexin receptors Kᵢ = 0.6 nM (OX1R/OX2R)
Cyclopentyl(1-indole-3-yl)methanone Indole + cyclopentyl Cyclopentyl N/A Steric hindrance in indole positions

Research Findings

FAAH Inhibition Potential

The cyclobutyl group’s smaller size versus cyclohexyl (as in WO2010058318) could minimize off-target interactions.

Selectivity vs. Diazepane Derivatives

MK-4305’s orexin receptor antagonism highlights how substituents on the diazepane ring dictate target specificity . The absence of heteroaromatic groups in the target compound suggests divergent therapeutic applications.

Steric Optimization

Unlike cyclopentyl/cyclohexyl-indole methanones , the spirocyclic system in the target compound likely avoids steric clashes, enhancing stability and binding efficiency.

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